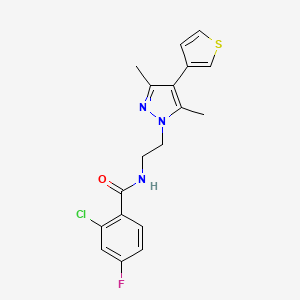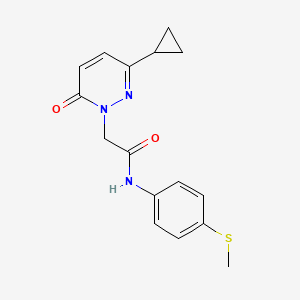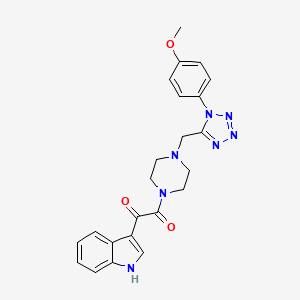![molecular formula C16H10ClFO5S B2997086 3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 866346-85-2](/img/structure/B2997086.png)
3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Proton Exchange Membranes
3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one and related compounds have been studied for their applications in proton exchange membranes. This includes the synthesis of sulfonated poly(arylene ether sulfone)s with excellent properties for polyelectrolyte membrane materials, demonstrating high proton conductivity, which is crucial for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Antibacterial Activity
The antibacterial properties of derivatives of this compound have been extensively researched. For instance, certain coumarine derivatives synthesized from 4-Chloro-chromen-2-one have shown significant bacteriostatic and bactericidal activity against various bacterial strains, indicating potential for use in antimicrobial treatments (Behrami, 2014).
Fluorescence Properties
Compounds related to this compound have been investigated for their fluorescence properties. This includes studies on fluorophores that exhibit strong fluorescence in protic environments, making them applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Advanced Oxidation Processes
There has been research into the degradability of similar fluorotelomer sulfonates in advanced oxidation processes. Such studies are crucial for understanding the environmental impact and treatment of compounds used in various industrial applications (Yang et al., 2014).
Synthesis and Catalysis
Research also extends to the synthesis of novel compounds and their use in catalysis. This includes the synthesis of novel polystyrene-supported catalysts and their application in the Michael addition for the synthesis of Warfarin and its analogues, showcasing the versatility of these compounds in organic synthesis (Alonzi et al., 2014).
Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups synthesized using related compounds have shown promise for fuel-cell applications. These copolymers exhibited high proton conductivity and mechanical properties, suggesting their suitability as membranes in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Environmental Sensing
A specific derivative, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, has been applied in environmental sensing due to its unusual fluorescence properties, highlighting the potential for these compounds in detecting changes in environmental conditions (Uchiyama et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance the pathway’s function .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling and gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAZSCUMCNKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)


![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

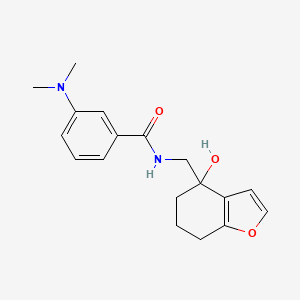
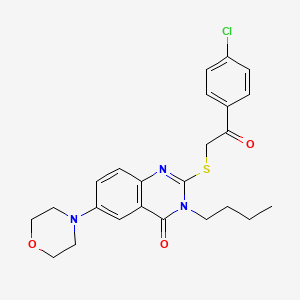
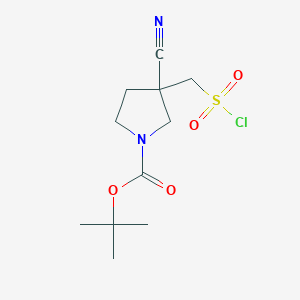
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
